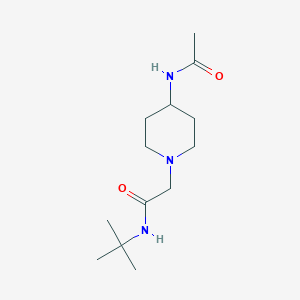

2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide

Description

2-(4-Acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide is a piperidine-based acetamide derivative characterized by a piperidine ring substituted with an acetamide group at the 4-position. The compound features an acetamide linker connecting the piperidine moiety to a bulky tert-butyl group.

Properties

IUPAC Name |

2-(4-acetamidopiperidin-1-yl)-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-10(17)14-11-5-7-16(8-6-11)9-12(18)15-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXZSWJEZAQBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetamide or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(Aminomethyl)piperidin-1-yl)-N-(tert-butyl)acetamide

This compound (CAS: 1019340-98-7) replaces the 4-acetamido group with an aminomethyl substituent.

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

Here, the acetamide linker is replaced by a carbamate group. Synthesis involves tert-butyl piperidin-4-ylcarbamate and acetyl chloride under basic conditions, yielding a compound with distinct NMR profiles (e.g., δ 1.44 ppm for tert-butyl protons) compared to the target molecule .

Variations in the Acetamide Linker or Terminal Groups

N-(tert-Butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m)

This derivative substitutes the 4-acetamidopiperidine group with a simple piperidine ring and introduces a phenyl substituent on the acetamide linker. Reported melting points (e.g., 174°C for analog 5g) and NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) highlight structural distinctions .

N-(tert-Butyl)-2-(2-hydroxy-5-methylphenyl)acetamide (2e)

Replacing the piperidine moiety with a phenolic group results in a simpler structure with a hydroxyl substituent. The hydroxyl group enables hydrogen bonding, as evidenced by NMR data (δ 9.8 ppm for -OH), and may confer antioxidant or metal-chelating properties absent in the target compound .

Complex Heterocyclic Derivatives

Indazolo-Quinoxaline Derivatives (6b–6h)

Compounds such as N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) incorporate fused indazolo-quinoxaline cores. These structures exhibit significant electronic differences, with NMR chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and HRMS profiles distinct from the target compound. The extended π-system may enhance binding to aromatic-rich biological targets, such as DNA or kinases .

Pyrrolidinone Derivatives (IV-19)

N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxyphenyl)acetamide features a pyrrolidinone ring with chloro- and methoxyphenyl groups. The chlorophenyl substituent increases electronegativity, while the methoxy group contributes to solubility. This compound’s yellow oil consistency (Rf = 0.25) contrasts with the crystalline solid nature of the target molecule, reflecting differences in molecular packing .

Piperazine-Based Analogs

N-tert-Butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide

Molecular weight (C13H26N4O2: 270.37 g/mol) and solubility profiles differ significantly from the target compound .

Biological Activity

2-(4-Acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and its potential as a lead compound in drug development.

Chemical Structure

The molecular formula of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide is . The compound features a piperidine ring substituted with an acetamide group and a tert-butyl group, which may influence its pharmacokinetic properties.

Recent studies have suggested that compounds similar to 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide can act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the breakdown of acetylcholine. Inhibition of BChE is a promising strategy for treating Alzheimer's disease, as it may enhance cholinergic signaling in the brain.

Inhibition Studies

In vitro assays have demonstrated that various substituted acetamide derivatives exhibit significant BChE inhibition. For example, one study found that a related compound achieved an IC50 value of 3.94 μM, indicating potent inhibitory activity against BChE .

Table 1: Biological Activity Data

| Compound Name | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 8c | 3.94 | Mixed-type BChE inhibitor | |

| 2-(4-Acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide | TBD | Potential BChE inhibition | TBD |

Case Studies

A notable case study evaluated the efficacy of various acetamide derivatives in animal models of Alzheimer's disease. The study highlighted that compounds with structural similarities to 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide showed improvements in cognitive function and reduced amyloid plaque formation in the brains of treated mice. These findings suggest that the compound may not only inhibit BChE but also exert neuroprotective effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide remains under investigation. Preliminary assessments indicate that its lipophilicity, due to the tert-butyl group, may enhance its ability to cross the blood-brain barrier. However, toxicity studies are essential to determine safe dosage levels and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.